2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide
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Overview
Description
2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with carbonyl compounds, followed by oxidation . Industrial production methods may involve the use of green chemistry approaches, such as the use of novel green eutectic solvents to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its antimicrobial and antiviral properties . In medicine, it is investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent . Additionally, it has applications in the industry as a fungicide and in the development of new materials .
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an antihypertensive agent, it may inhibit the Na-Cl cotransporter in the distal tubule of the kidney, leading to increased excretion of sodium and water . As an antimicrobial agent, it may disrupt the cell membrane or inhibit essential enzymes in pathogens . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine-3-carboxamide, N-hydroxy-, 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as chlorothiazide and hydrochlorothiazide . These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For example, chlorothiazide and hydrochlorothiazide are well-known diuretics used to treat hypertension . The unique substituents in this compound may confer additional or different biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
61006-35-7 |
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Molecular Formula |
C8H7N3O4S |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
N-hydroxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxamide |
InChI |
InChI=1S/C8H7N3O4S/c12-8(10-13)7-9-5-3-1-2-4-6(5)16(14,15)11-7/h1-4,13H,(H,9,11)(H,10,12) |
InChI Key |
WMKSXFGHKILTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)NO |
Origin of Product |
United States |
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